molecular formula C10H11ClN4 B1461511 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine CAS No. 1094260-24-8

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

Cat. No.: B1461511
CAS No.: 1094260-24-8
M. Wt: 222.67 g/mol
InChI Key: XWTSXPYGTBZXFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine is a heterocyclic compound with the molecular formula C10H11ClN4 It is known for its unique structure, which includes a triazole ring fused to a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-cyclopentyl-1H-[1,2,4]triazole with a chlorinating agent such as thionyl chloride or phosphorus oxychloride to introduce the chlorine atom at the 6-position of the pyridazine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or primary amines in the presence of a base like triethylamine.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 6-amino-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine.

Scientific Research Applications

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

6-chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-8-5-6-9-12-13-10(15(9)14-8)7-3-1-2-4-7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTSXPYGTBZXFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN=C3N2N=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 3
Reactant of Route 3
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 5
Reactant of Route 5
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-3-cyclopentyl-[1,2,4]triazolo[4,3-B]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.